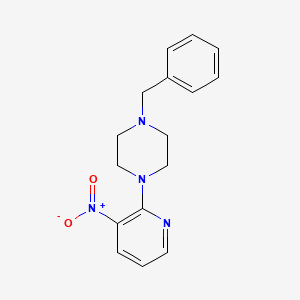

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

Übersicht

Beschreibung

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is a heterocyclic compound that belongs to the class of piperazines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a nitropyridine moiety at the 3-position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 1-benzylpiperazine with 3-nitropyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction conditions often include heating the mixture to reflux temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted piperazines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine has been investigated for its potential as a therapeutic agent. Its derivatives are being explored for their ability to act on various neurotransmitter systems, particularly in the treatment of neurological disorders.

Case Study: Neurological Disorders

Research indicates that certain derivatives of this compound can act as antagonists for muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and Lewy body dementia. These compounds may help mitigate cognitive deficits associated with these disorders .

Antimicrobial Activity

The compound has shown promise in inhibiting urease, an enzyme crucial for the survival of Helicobacter pylori, a bacterium linked to gastric ulcers and cancers.

Case Study: Urease Inhibition

Recent studies synthesized pyridylpiperazine-based carbodithioate derivatives from this compound, demonstrating significant urease inhibitory activity. The most potent derivative exhibited an IC50 value of 5.16 μM, indicating strong potential for developing new antimicrobial therapies .

Drug Development

The compound serves as a scaffold for synthesizing new drug candidates targeting various biological pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurological Effects | Antagonism of muscarinic receptors | |

| Antimicrobial | Urease inhibition against H. pylori | |

| Antihistaminic | Potential use in allergy treatments |

Biochemical Mechanisms

The biological activities of this compound are mediated through several mechanisms:

- Receptor Interaction : The compound's structure allows it to bind effectively to muscarinic receptors, influencing neurotransmission.

- Enzyme Inhibition : Its derivatives inhibit urease activity, disrupting the metabolic processes of pathogenic bacteria.

- Cellular Effects : The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Material Science Applications

Beyond medicinal chemistry, this compound is also being explored for its utility in material science due to its unique chemical properties.

Polymer Synthesis

The compound can serve as a building block in the synthesis of advanced polymers with tailored properties, enhancing material performance in various applications.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to cross cell membranes and reach its target sites .

Vergleich Mit ähnlichen Verbindungen

1-Benzylpiperazine: Lacks the nitropyridine moiety, making it less versatile in terms of chemical reactivity.

4-(3-Nitropyridin-2-yl)piperazine: Lacks the benzyl group, which may affect its biological activity and membrane permeability

Uniqueness: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is unique due to the presence of both the benzyl and nitropyridine groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a piperazine ring substituted with a benzyl group and a nitropyridine moiety. Its molecular formula is , with a molecular weight of 302.34 g/mol. The presence of the nitropyridine group enhances its biological activity, particularly in areas such as anti-tubercular and anti-cancer applications.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperazine Ring : The initial step often involves the reaction of piperazine with appropriate aryl halides.

- Substitution Reactions : Subsequent reactions may include nucleophilic aromatic substitution to introduce the nitropyridine moiety.

- Purification : The synthesized compounds are usually purified using techniques like column chromatography.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following sections.

Anti-Tubercular Activity

Recent studies have evaluated this compound's effectiveness against Mycobacterium tuberculosis. A series of derivatives were synthesized and tested, revealing several compounds with significant activity. For example, compounds from Series-I showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Anti-Cancer Properties

The compound has been investigated for its potential as an irreversible inhibitor in treating various malignancies, including triple-negative breast cancer. The synthesis involved a multi-step process that yielded several derivatives with promising activity against cancer cell lines .

Neuroprotective Effects

Research indicates that derivatives of this compound may interact with acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . Molecular docking studies have been conducted to predict binding affinities to target proteins, supporting its role as a candidate for further development in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperazine | Piperazine ring with benzyl substitution | Lacks nitro group; primarily studied for psychoactive effects |

| 4-(3-Nitrophenyl)piperazine | Piperazine ring with a nitrophenyl group | Focused on antidepressant properties |

| N-[2-(1-benzylpiperidin-4-yl)ethyl]piperazine | Benzylpiperidine derivative | Exhibits different pharmacological properties due to piperidine structure |

The combination of the benzyl group and nitropyridine moiety in this compound enhances its potential for diverse biological activities compared to other piperazine derivatives .

Case Studies and Research Findings

Several studies highlight the compound's biological efficacy:

- Anti-Tubercular Study : In a study evaluating various derivatives for anti-tubercular activity, specific compounds demonstrated significant inhibition against M. tuberculosis, indicating potential as therapeutic agents .

- Cancer Treatment : Research focused on the synthesis of novel derivatives showed that certain compounds exhibited cytotoxicity against cancer cell lines, supporting their development as anti-cancer agents .

- Neuroprotective Research : Molecular docking studies have indicated that this compound may effectively bind to acetylcholinesterase, suggesting its potential use in Alzheimer's treatment .

Eigenschaften

IUPAC Name |

1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNNOROVYIJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384183 | |

| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-07-2 | |

| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.